molecular formula C12H15BrN2O4S B2670840 methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351591-34-8

methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B2670840
CAS No.: 1351591-34-8
M. Wt: 363.23
InChI Key: PKQLHNYODJUWNC-UHFFFAOYSA-N
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Description

Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with methoxy groups and an imino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the formation of the benzo[d]thiazole ring. This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with an appropriate carbonyl compound under acidic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the benzo[d]thiazole derivative with an appropriate amine or ammonia source.

    Esterification: The final step involves the esterification of the resulting compound with methyl bromoacetate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the benzo[d]thiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: This compound has a similar benzo[d]thiazole structure but with different substituents.

    3-Allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine: Another compound with a similar core structure but different functional groups.

Uniqueness

Methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and imino groups provide unique reactivity and interaction potential compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(2-imino-4,7-dimethoxy-1,3-benzothiazol-3-yl)acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S.BrH/c1-16-7-4-5-8(17-2)11-10(7)14(12(13)19-11)6-9(15)18-3;/h4-5,13H,6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLHNYODJUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N)N2CC(=O)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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